molecular formula C12H11N3OS B5520540 N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea

N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea

Cat. No.: B5520540
M. Wt: 245.30 g/mol
InChI Key: SQIHIZYNGDSNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.06228316 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and DNA Binding

One study focused on the synthesis and characterization of a thiourea derivative, examining its interaction with DNA and its cytotoxicity. The compound exhibited significant binding affinity to DNA, which could have implications for its use in targeting specific DNA sequences or structures in molecular biology and pharmacology. This interaction was further explored through molecular docking studies, suggesting potential applications in drug design, particularly in targeting cancer cells (Mushtaque et al., 2016).

Synthesis Techniques

Another study highlighted a regioselective synthesis method for creating substituted 3-(2-hydroxyphenyl)pyridines, offering a one-step route that proceeds in good yields. This technique could be useful in efficiently producing derivatives of N-(3-hydroxyphenyl)-N'-3-pyridinylthiourea for various research and industrial applications, demonstrating the compound's versatility and potential as a building block in organic synthesis (C. Raminelli et al., 2006).

Photovoltaic Applications

Research on the structural and optical properties of composite polymer/fullerene films for organic solar cells provides insights into the use of thiourea derivatives in enhancing the efficiency of photovoltaic devices. These studies demonstrate how the crystallinity and molecular orientation of components within the active layers can significantly impact the performance of solar cells, suggesting a potential application for this compound derivatives in optimizing energy harvesting materials (T. Erb et al., 2005).

Anticancer Research

Another investigation into thiourea derivatives examined their cytotoxicity and potential as anticancer agents. The study synthesized a specific derivative and assessed its impact on cancer cell lines, revealing its non-toxic nature up to certain concentrations and its ability to induce cell cycle arrest. This suggests a potential application in developing novel anticancer therapies, highlighting the compound's relevance in medical research (Md Mushtaque et al., 2017).

Mechanism of Action

The biological activity of thiourea derivatives can vary widely depending on their structure. Some thioureas are known to inhibit the enzyme urease, while others have been studied for their antiviral or anticancer activities . The exact mechanism of action would depend on the specific biological target.

Safety and Hazards

As with any chemical compound, handling “N-(3-hydroxyphenyl)-N’-3-pyridinylthiourea” would require appropriate safety precautions. Thioureas can be irritants and are potentially toxic, so personal protective equipment should be used when handling this compound .

Future Directions

The study of thiourea derivatives is a rich field with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIHIZYNGDSNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.